molecular formula C18H18O4 B1233389 3,4,5-Trimethoxybenzylidene acetophenone CAS No. 60246-63-1

3,4,5-Trimethoxybenzylidene acetophenone

Cat. No. B1233389
CAS RN: 60246-63-1
M. Wt: 298.3 g/mol
InChI Key: MFDFEQQOFGIZAS-MDZDMXLPSA-N
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Description

1-phenyl-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a member of chalcones.

Scientific Research Applications

Antitumor Activity

3,4,5-Trimethoxybenzylidene acetophenone has been studied for its potential in cancer therapy. For instance, substituted E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones have been reported to show strong antitumor activity, suggesting their action through multiple mechanisms. A specific derivative was noted for its high activity and is under further study by the National Cancer Institute (Andreani et al., 2006). Additionally, compounds with a 3,4,5-trimethoxyphenyl fragment, such as certain heterocycles, have demonstrated potent antiproliferative activity by destabilizing microtubules, suggesting their potential as cancer therapeutics (Fu et al., 2018).

Antibacterial Agents

3,4,5-Trimethoxybenzylidene acetophenone derivatives have been investigated for their antibacterial properties. For example, the synthesis of 2,4-diamino-5-benzylpyrimidines, which include a 3,4,5-triethyl isostere of trimethoprim, demonstrated inhibitory effects on bacterial enzymes, indicating its potential as an antibacterial agent (Roth & Aig, 1987).

Flavonoid Synthesis

The compound has also been utilized in the synthesis of flavonoids. A study focused on the synthesis of 3,5-dihydroxy-7,8-dimethoxyflavones from 3-hydroxy-5,7,8-trimethoxyflavones, utilizing 2-hydroxy-3, 4, 6-trimethoxy-ω- (ρ-methoxybenzoyloxy) acetophenone as a precursor (Horie et al., 1987).

Inhibition of Matrix Metalloproteinase

Nobiletin metabolites synthesized from highly oxygenated acetophenone derivatives, including 3,4,5-trimethoxybenzylidene acetophenone, showed strong inhibitory activity against matrix metalloproteinase-9 production in human lens epithelial cells. This suggests potential applications in treating conditions related to matrix metalloproteinase activity (Oshitari et al., 2011).

Antitumor Activity of Oxadiazole Derivatives

Compounds like 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antitumor activities. Some of these compounds showed high efficacy against certain cancer cell lines, indicating their potential as anticancer agents (Jin et al., 2006).

Synthesis of Antitumor Quinazolinones

A series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones was synthesized and evaluated for antitumor activity. Some compounds displayed significant antitumor properties, comparable to standard drugs, particularly against lung, CNS, and breast cancer cells (El-Azab et al., 2017).

Corrosion Inhibition

The compound 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide, a derivative of 3,4,5-trimethoxybenzylidene acetophenone, has been studied for its efficacy in inhibiting corrosion on mild steel in hydrochloric acid. This suggests its application in corrosion protection in industrial settings (Kumari et al., 2017).

properties

CAS RN

60246-63-1

Product Name

3,4,5-Trimethoxybenzylidene acetophenone

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O4/c1-20-16-11-13(12-17(21-2)18(16)22-3)9-10-15(19)14-7-5-4-6-8-14/h4-12H,1-3H3/b10-9+

InChI Key

MFDFEQQOFGIZAS-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CC=C2

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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